molecular formula C13H10N4OS2 B2746218 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide CAS No. 2034538-82-2

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide

Cat. No. B2746218
CAS RN: 2034538-82-2
M. Wt: 302.37
InChI Key: LCYKBUPYYBXXAT-UHFFFAOYSA-N
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Description

“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C13H10N4OS2 and a molecular weight of 302.37. It is a derivative of thiazole, a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, a pyrazine ring, and a thiophene ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” are not available in the retrieved data, thiazole derivatives are known to undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress . The compound could be explored for its efficacy in scavenging free radicals, potentially contributing to the development of new antioxidant therapies.

Analgesic and Anti-inflammatory Uses

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities . This suggests that our compound may be developed as a pain reliever or an anti-inflammatory agent, possibly with fewer side effects due to its unique structure.

Antimicrobial and Antifungal Effects

Thiazole derivatives are known to possess antimicrobial and antifungal effects . Research into the specific applications of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” could lead to the development of new drugs to combat resistant strains of bacteria and fungi.

Antiviral Activity

The structural similarity to other thiazole compounds that exhibit anti-HIV activity opens up avenues for the compound to be tested against various viral infections . Its potential to inhibit viral replication could be particularly valuable in the ongoing fight against emerging viral diseases.

Neuroprotective Properties

Given the role of thiazole derivatives in synthesizing neurotransmitters, there’s a possibility that our compound could serve as a neuroprotective agent . It might aid in the treatment of neurodegenerative diseases by protecting neuronal integrity.

Antitumor and Cytotoxic Potential

The compound has shown promise in cytotoxicity studies against human tumor cell lines, indicating its potential as an antitumor agent . Further research could explore its effectiveness and specificity in targeting cancer cells, which could lead to the development of new cancer therapies.

Antihypertensive and Cardiovascular Applications

Thiazole derivatives have been associated with antihypertensive activity, suggesting that they could be used in managing high blood pressure and related cardiovascular conditions .

Chemical Synthesis and Drug Discovery

The unique structural properties of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” make it a valuable compound in organic synthesis and drug discovery. Its potential for targeted applications could lead to the creation of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYKBUPYYBXXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide

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